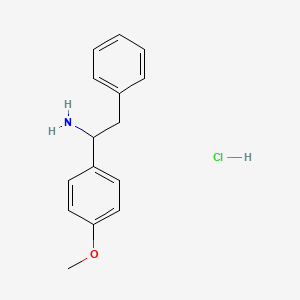

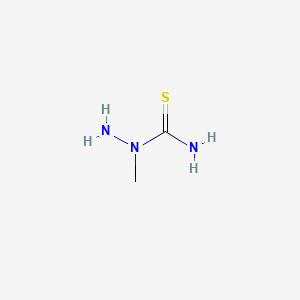

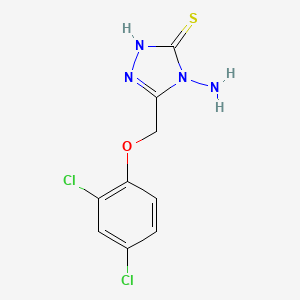

![molecular formula C6H13NO4S B1274278 4-[(2-ヒドロキシエチル)アミノ]テトラヒドロチオフェン-3-オール 1,1-ジオキシド CAS No. 302581-36-8](/img/structure/B1274278.png)

4-[(2-ヒドロキシエチル)アミノ]テトラヒドロチオフェン-3-オール 1,1-ジオキシド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 2-substituted 3-amino-4-hydroxymethylthiophenes has been reported as an alternative to the previously known methods involving oximation of oxothiophenes. The process described involves an intramolecular nitrile oxide cycloaddition (INOC) process, which starts with the condensation of nitroalkenes and allylmercaptan, followed by dehydration. This results in the formation of tetrahydrothieno(3,4-c)isoxazoline. Subsequent N,O-bond cleavage of this compound upon hydride reduction yields thiophenes that are of biological interest .

Molecular Structure Analysis

The molecular structure of the synthesized thiophenes is significant due to the presence of the amino and hydroxymethyl groups on the thiophene ring. These functional groups are likely to influence the chemical reactivity and physical properties of the molecules. The thiophene ring itself is a heterocyclic compound, which is known to be a core structure in many biologically active compounds .

Chemical Reactions Analysis

The synthesized thiophenes can undergo various chemical reactions due to their functional groups. The presence of the amino group allows for further substitution reactions, which can be used to modify the molecule for different biological applications. The hydroxymethyl group also provides a site for chemical modifications, such as esterification or etherification, which can alter the solubility and reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized thiophenes are not explicitly detailed in the provided data. However, the presence of the hydroxymethyl group suggests that these compounds would have increased solubility in polar solvents compared to thiophenes without such substituents. The amino group could also contribute to the basicity of the compound and potentially form salts with acids, which could further affect the solubility and stability .

In another study, the synthesis of 4,6-dihydrothieno[3,4-b]thiophene 5,5-dioxide is described as a precursor to 2,3-dihydro-2,3-dimethylenethiophene. This compound can be easily alkylated and loses SO2 upon heating, which makes it a useful synthetic equivalent for further chemical transformations. This suggests that the compound has significant thermal reactivity, which could be an important consideration in its handling and storage .

科学的研究の応用

エネルギー貯蔵

エネルギー貯蔵の分野では、この化合物の電気化学的性質は、特にリチウム硫黄電池の電解質設計における電池材料の開発に活用できます。

これらの用途のそれぞれは、4-[(2-ヒドロキシエチル)アミノ]テトラヒドロチオフェン-3-オール 1,1-ジオキシドの独特な化学構造を活用しており、これにはテトラヒドロチオフェン環、スルホン基、およびヒドロキシエチルアミノ置換基が含まれています。 この化合物の汎用性は、これらの官能基に由来しており、これにより幅広い相互作用と反応性が可能となり、さまざまな科学研究分野において貴重な資産となっています .

Safety and Hazards

特性

IUPAC Name |

4-(2-hydroxyethylamino)-1,1-dioxothiolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4S/c8-2-1-7-5-3-12(10,11)4-6(5)9/h5-9H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAEPTSKEUROVQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CS1(=O)=O)O)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10389116 |

Source

|

| Record name | 3-Hydroxy-4-[(2-hydroxyethyl)amino]-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24808270 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

302581-36-8 |

Source

|

| Record name | 3-Hydroxy-4-[(2-hydroxyethyl)amino]-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。